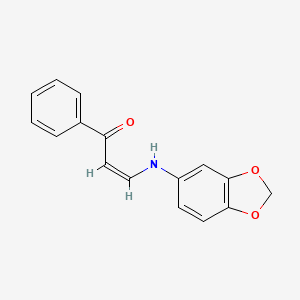
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that was first synthesized in the early 2000s. MDPT is a potent stimulant that has gained popularity in the recreational drug market. However, its potential for scientific research has also been explored due to its unique chemical properties.
作用机制
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one acts as a potent stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the transporters responsible for the reuptake of these neurotransmitters, causing an increase in their extracellular concentration. This leads to an increase in the activity of the dopaminergic and serotonergic systems, resulting in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to vital organs. This compound has also been shown to cause oxidative stress in the brain, which can lead to cell damage and neurotoxicity.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one has several advantages for scientific research. It has a high affinity for the dopamine and serotonin transporters, making it a useful tool for studying the function of these systems. It also has a relatively long half-life, which allows for extended experimentation periods. However, this compound is a potent stimulant and can cause significant physiological effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the scientific research of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one. One area of research is the development of novel therapeutic agents that target the dopamine and serotonin transporters. This compound can also be used to study the mechanisms of drug addiction and the development of tolerance to stimulants. Additionally, this compound can be used to study the effects of oxidative stress on the brain and the development of neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
This compound is a synthetic compound that has gained popularity in the recreational drug market. However, its unique chemical properties have also made it a useful tool for scientific research. This compound has been shown to have a high affinity for the dopamine and serotonin transporters, making it a useful tool for studying the function of these systems. It has several advantages for scientific research, but its potent stimulant effects may limit its use in certain experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one can be synthesized using various methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with benzodioxole-5-amine. The synthesis process involves several steps, including the preparation of the reactants, reaction conditions, purification, and characterization of the final product.
科学研究应用
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been found to have a high affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep.
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(12-4-2-1-3-5-12)8-9-17-13-6-7-15-16(10-13)20-11-19-15/h1-10,17H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKCNYLVHRMNQW-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5372400.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![1-{3-oxo-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5372403.png)
![7-acetyl-6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372408.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5372414.png)
![ethyl 5-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5372420.png)
![2-methyl-4-[4-(2-methylphenoxy)-1-piperidinyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5372421.png)
![2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5372422.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
![4-ethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5372440.png)
![2-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5372442.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5372453.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5372460.png)
![(3S*,5R*)-1-benzyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5372463.png)